1-(benzo[d]thiazol-2-yl)-N-(2-fluorophenyl)-5-isopropyl-1H-pyrazole-3-carboxamide
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Overview
Description
The molecule “1-(benzo[d]thiazol-2-yl)-N-(2-fluorophenyl)-5-isopropyl-1H-pyrazole-3-carboxamide” is a complex organic compound. It contains several functional groups including a benzothiazole, a fluorophenyl group, an isopropyl group, a pyrazole ring, and a carboxamide group .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, similar compounds are often synthesized through multi-step organic reactions. For instance, benzothiazole derivatives can be synthesized from thiourea and a suitable bromide .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzothiazole and pyrazole rings are likely to contribute to the rigidity of the molecule, while the fluorophenyl group may introduce some electronic and steric effects .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the carboxamide group might be involved in acid-base reactions, while the benzothiazole and pyrazole rings might undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group might increase its lipophilicity, while the carboxamide group could form hydrogen bonds, influencing its solubility .Scientific Research Applications
Antibacterial and Antifungal Applications
Research indicates that compounds structurally related to 1-(benzo[d]thiazol-2-yl)-N-(2-fluorophenyl)-5-isopropyl-1H-pyrazole-3-carboxamide demonstrate promising antibacterial and antifungal properties. For example, novel analogs with similar benzothiazole and pyrazole components have shown significant activity against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis, at non-cytotoxic concentrations, suggesting a potential avenue for therapeutic application in combating bacterial infections (Palkar et al., 2017). Further studies on different pyrazole-sulfonamide derivatives have also highlighted their selective antitumor and antibacterial effects, providing a base for the development of new antimicrobial agents (Mert et al., 2014).
Antiproliferative Activities
Compounds featuring the pyrazole moiety, akin to this compound, have been synthesized and tested for their antiproliferative activities against various cancer cell lines. These studies reveal that such compounds can exhibit significant antiproliferative effects, suggesting their potential use in cancer treatment strategies (Mert et al., 2014).
Chemosensor Applications
Research into pyrazoline derivatives, which share structural similarities with the compound of interest, has demonstrated their potential as fluorescent chemosensors for metal ions. Specifically, these compounds have been explored for the detection of Fe3+ ions, indicating their applicability in environmental monitoring and analytical chemistry (Khan, 2020).
Anti-Tuberculosis Activity
Compounds incorporating the thiazole and pyrazole scaffolds have shown activity against Mycobacterium tuberculosis, highlighting a potential route for the development of novel anti-tuberculosis agents. This is particularly relevant given the ongoing challenge of tuberculosis treatment and the need for new therapeutic options (Jeankumar et al., 2013).
Mechanism of Action
Target of Action
The primary target of this compound is the HIV-1 Reverse Transcriptase (RT) . This enzyme plays a crucial role in the replication of the human immunodeficiency virus type 1 (HIV-1), making it a key target in the treatment of HIV-1 infection .
Mode of Action
The compound interacts with its target, the HIV-1 RT, through a process of uncompetitive inhibition . This means that the compound binds to the enzyme-substrate complex, preventing the reaction from proceeding .
Biochemical Pathways
The compound’s interaction with the HIV-1 RT enzyme disrupts the normal replication process of the HIV-1 virus . By inhibiting the RT enzyme, the compound prevents the conversion of viral RNA into DNA, a critical step in the viral replication process .
Pharmacokinetics
These methods can provide valuable information about the compound’s bioavailability and its interaction with biological systems .
Result of Action
The primary result of the compound’s action is the inhibition of the HIV-1 RT enzyme, which leads to a disruption in the replication process of the HIV-1 virus . This can potentially lead to a decrease in viral load and a slowing of disease progression .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, solvent effects can play a significant role in the compound’s action . Understanding these effects can help in the development of new products and analytical tools .
Future Directions
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-(2-fluorophenyl)-5-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4OS/c1-12(2)17-11-16(19(26)22-14-8-4-3-7-13(14)21)24-25(17)20-23-15-9-5-6-10-18(15)27-20/h3-12H,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTUIWBGVDMNGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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